(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
BI-0319 is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the focal adhesion tyrosine kinase (PTK2) kinase . It represents a first-in-class low molecular weight degrader that specifically targets PTK2 for intracellular destruction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route for BI-0319 involves the design of a bifunctional molecule. One moiety binds to a Cullin RING E3 ubiquitin ligase (CRL2VHL), while the other moiety binds to PTK2. This spatially brings the ligase and PTK2 into close proximity, leading to PTK2’s poly-ubiquitination and subsequent proteasome-dependent degradation.
Industrial Production Methods: While BI-0319 is primarily used for in vitro studies, its industrial-scale production methods are not widely documented due to its research-oriented nature.
Chemical Reactions Analysis
Types of Reactions: BI-0319 undergoes a unique type of reaction: targeted protein degradation. Unlike traditional inhibitors, which merely block a protein’s function, PROTACs like BI-0319 act as degraders. They trigger the post-translational elimination of a target gene product by directing it to the proteasome.
Common Reagents and Conditions: The specific reagents and conditions for BI-0319’s synthesis are proprietary. the general concept involves linking the PTK2 inhibitor and CRL2VHL ligand through appropriate chemical linkers.
Major Products: The major product of BI-0319-mediated degradation is the elimination of PTK2 protein within cells.
Scientific Research Applications
BI-0319 has significant applications in various fields:
Chemistry: It exemplifies innovative drug design strategies.
Biology: It aids in understanding protein degradation pathways.
Medicine: BI-0319 could potentially be explored as an anti-cancer therapeutic.
Industry: Its use in drug discovery and target validation is promising.
Mechanism of Action
BI-0319’s mechanism involves hijacking the CRL2VHL ligase’s catalytic activity. It directs the ligase toward PTK2 as a neo-substrate, leading to PTK2’s ubiquitination and degradation.
Comparison with Similar Compounds
BI-0319 stands out due to its PROTAC-based approach. Similar compounds targeting PTK2 using traditional inhibition methods lack the same specificity and post-translational impact.
For more detailed information, you can refer to the official opnMe page on BI-0319 . Additionally, Boehringer Ingelheim offers other kinase-targeting compounds via their open innovation platform .
Properties
Molecular Formula |
C52H59F3N8O11S |
---|---|
Molecular Weight |
1061.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H59F3N8O11S/c1-30-44(75-29-59-30)33-11-9-31(10-12-33)25-57-47(68)38-24-35(64)27-63(38)49(69)45(51(2,3)4)61-42(66)28-73-22-21-72-20-19-71-18-17-56-46(67)34-13-15-37(41(23-34)70-5)60-50-58-26-36(52(53,54)55)48(62-50)74-40-8-6-7-32-14-16-39(65)43(32)40/h6-13,15,23,26,29,35,38,45,64H,14,16-22,24-25,27-28H2,1-5H3,(H,56,67)(H,57,68)(H,61,66)(H,58,60,62)/t35-,38+,45-/m1/s1 |
InChI Key |
UVVQLQQNGHYTOL-JIVXZRRKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F)OC)O |
Origin of Product |
United States |
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